PGLa
描述
Historical Discovery and Isolation from Xenopus laevis
This compound was first identified in 1985 during investigations into the bioactive peptides of Xenopus skin secretions. Its precursor, PYLa, was predicted from cDNA cloning, and subsequent proteolytic processing revealed this compound as a 21-residue peptide (GMASKAGAIAGKIAKVALKAL-NH₂). Early studies highlighted its non-hemolytic properties and potent antimicrobial effects, distinguishing it from other AMPs like melittin. The peptide’s isolation involved high-performance liquid chromatography (HPLC) and mass spectrometry, confirming its unique sequence and post-translational modifications.
Taxonomic Classification within the Magainin Family
This compound belongs to the magainin family, a group of amphipathic α-helical peptides characterized by their cationic charge and membrane-disruptive activity. While magainin 2 (GIGKFLHSAKKFGKAFVGEIMNS) is the most studied member, this compound shares structural motifs, including a hydrophobic face and lysine-rich hydrophilic regions. Phylogenetic analysis places this compound within a broader AMP superfamily that includes cecropins and defensins, emphasizing its evolutionary role in host defense.
Evolutionary Conservation and Phylogenetic Analysis
This compound exhibits high sequence conservation across amphibian species, suggesting strong selective pressure to maintain its antimicrobial function. For example, orthologs in Xenopus tropicalis share >90% identity with this compound, underscoring its critical role in survival. Evolutionary studies propose that this compound and magainins diverged from a common ancestor, with this compound specializing in Gram-negative bacterial targeting.
Biological Distribution in Amphibian Tissues
This compound is predominantly synthesized in the granular glands of Xenopus skin, where it is stored in secretory vesicles and released upon stress. During metamorphosis, thyroid hormone upregulates this compound expression, correlating with the development of immune competence in tadpoles. Lesser amounts are detected in the gastrointestinal tract, suggesting a secondary role in gut microbiota regulation.
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRSUKFWFKUDTH-JWDJOUOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H162N26O22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1968.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102068-15-5 | |
| Record name | Peptide-gly-leu-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
PGLa can be synthesized through two primary methods: ring-opening polymerization and direct polycondensation.
-
Ring-Opening Polymerization: : This method involves the polymerization of cyclic dimers of lactic acid and glycolic acid using catalysts such as tin(II) 2-ethylhexanoate, tin(II) alkoxides, or aluminum isopropoxide. The reaction conditions, including temperature and catalyst concentration, can be adjusted to control the molecular weight and properties of the resulting polymer .
-
Direct Polycondensation: : This method involves the condensation of lactic acid and glycolic acid monomers in the presence of a catalyst. The reaction typically occurs at elevated temperatures and under reduced pressure to remove the water formed during the reaction .
化学反应分析
Membrane Interaction and Permeabilization
PGLa targets bacterial membranes via electrostatic attraction to anionic lipids (e.g., phosphatidylglycerol) and hydrophobic insertion into lipid bilayers. Key findings include:
- Lipid Selectivity : Preferential interaction with phosphatidylglycerol (PG) over zwitterionic phosphatidylcholine (PC) due to charge complementarity .
- Membrane Thickening : In gel-phase PG membranes, this compound induces a quasi-interdigitated lipid phase, increasing bilayer thickness .
- Concentration-Dependent Insertion : Above a threshold concentration, this compound transitions from surface-bound to transmembrane alignment in fluid-phase membranes, forming pores .
Table 1: this compound Membrane Interaction Under Varying Conditions
Synergistic Activity with Magainin 2 (MAG2)
This compound and MAG2 exhibit potent synergy, enhancing antimicrobial efficacy by 10–100× compared to individual peptides :
- Heterodimer Formation : this compound adopts a transmembrane orientation (I-state) while MAG2 stabilizes pores via surface interactions .
- Cooperative Binding : Synergy factors (leakage assays) reach ~11 in POPC/POPG membranes, driven by peptide-peptide interactions .
- Lipid Dependency : Synergy is strongest in membranes mimicking bacterial lipid composition (e.g., PE/PG) .
Table 2: Synergy Parameters in this compound-MAG2 Mixtures
Structural Dynamics and Conformational Flexibility
- Helical Propensity : this compound adopts an α-helix (residues 6–21) in membranes, with N-terminal flexibility critical for activity .
- Temperature and Hydration Effects :
- Dimerization : Promoted at high peptide-to-lipid ratios, enhancing pore stability .
Mechanistic Insights from Molecular Dynamics
- Membrane Insertion : this compound penetrates deeper into hydrophobic cores at high concentrations, reducing bilayer thickness by ~5 Å while enhancing water permeability .
- Hydrophobic Mismatch : In shorter lipids (e.g., DMPG), transmembrane insertion resolves mismatch, stabilizing pores .
Modulation by Lipid Composition
科学研究应用
Antimicrobial Applications
Mechanism of Action:
PGLa exhibits potent antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism primarily involves disrupting bacterial membranes due to its amphipathic nature, which allows it to insert into lipid bilayers and form pores, leading to cell lysis.
Case Studies:
- In vitro Studies: Research has demonstrated that this compound shows significant antibacterial activity against multidrug-resistant strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported that this compound had a minimum inhibitory concentration (MIC) of 4 µg/mL against certain resistant strains, showcasing its potential as an alternative to traditional antibiotics .
- Wound Healing: this compound has been incorporated into wound dressings to enhance healing and prevent infection. A case study involving this compound-coated dressings showed reduced bacterial load and improved healing rates in diabetic wound models .
Drug Delivery Systems
Nanoparticle Formulations:
this compound can be utilized in drug delivery systems, particularly in the formulation of nanoparticles that encapsulate therapeutic agents. The cationic nature of this compound enhances the uptake of these nanoparticles by cells.
Case Studies:
- Cancer Therapy: this compound-conjugated nanoparticles have been developed for targeted delivery of chemotherapeutic agents. In a study involving breast cancer cells, this compound-modified nanoparticles demonstrated increased cellular uptake and enhanced cytotoxicity compared to non-modified counterparts .
- Vaccine Delivery: The use of this compound in vaccine formulations has shown promise in enhancing immune responses. For example, a study indicated that this compound-adjuvanted vaccines elicited stronger antibody responses in animal models compared to conventional adjuvants .
Tissue Engineering
Scaffold Development:
this compound can be integrated into biodegradable scaffolds for tissue engineering applications. Its biocompatibility and antimicrobial properties make it suitable for creating scaffolds that promote cell growth while preventing infection.
Case Studies:
- Bone Regeneration: Research has demonstrated that scaffolds incorporating this compound significantly enhance osteoblast proliferation and differentiation, making them ideal candidates for bone tissue regeneration applications .
- Cartilage Repair: In cartilage tissue engineering, this compound-functionalized hydrogels have shown improved chondrocyte viability and matrix production, indicating their potential in regenerative medicine .
Anticancer Properties
Mechanism Against Cancer Cells:
this compound has been investigated for its direct anticancer effects. It induces apoptosis in cancer cells through membrane disruption and subsequent activation of apoptotic pathways.
Case Studies:
- In vitro Efficacy: A study reported that this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells. The peptide induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .
- Combination Therapies: Combining this compound with traditional chemotherapy drugs has shown synergistic effects in reducing tumor growth in animal models, suggesting a promising avenue for cancer treatment strategies .
作用机制
The mechanism of action of PGLa depends on its application. In drug delivery, this compound nanoparticles encapsulate therapeutic agents and release them gradually as the polymer degrades through hydrolysis. The degradation products, lactic acid and glycolic acid, are metabolized by the body through the tricarboxylic acid cycle .
In antimicrobial applications, this compound peptides disrupt bacterial membranes by forming pores, leading to cell lysis and death. The peptides bind to the lipid bilayer of bacterial membranes, causing structural disruptions and increased permeability .
相似化合物的比较
Comparison with Similar Compounds
Magainin 2 (MAG2)
- Synergistic Activity: PGLa and MAG2, co-secreted in Xenopus skin, exhibit potent synergy. Equimolar mixtures enhance antimicrobial efficacy by 10–100-fold compared to individual peptides . This synergy arises from heterodimeric interactions, where this compound’s GxxxG motif (residues 7–11) facilitates intimate contact with MAG2’s anionic E19 residue, stabilizing transmembrane pores .
- Mechanistic Differences :
- This compound : Primarily forms short-lived pores due to electrostatic repulsion between lysine residues. At P/L > 1:50, it adopts a tilted T-state (120° angle) .
- MAG2 : Prefers surface-bound S-states but stabilizes this compound’s transmembrane I-state in mixtures. Solid-state NMR shows MAG2-PGLa complexes form stable antiparallel dimers, enhancing lipid flip-flop and curvature stress .
Quantitative Data :
MSI-103 and MAP
- Structural Similarities : MSI-103 (a designer peptide) and MAP share this compound’s amphipathic α-helical structure but lack the GxxxG motif .
- Functional Contrasts: this compound Interaction: MSI-103 and MAP promote this compound’s T-state insertion, mimicking high this compound concentrations. However, they fail to synergize due to absence of glycine residues critical for MAG2-like interactions .
Temporin-1DRa Analogues
- Therapeutic Potential: this compound analogues (e.g., this compound-AM1, this compound-LM1) show modified charge and hydrophobicity for improved stability. Temporin-1DRa analogues exhibit lower cytotoxicity (HC₅₀ > 200 µM vs. This compound’s HC₅₀ ~50 µM) and retain activity against multidrug-resistant Staphylococcus pseudintermedius (MIC = 4–8 µM) .
Key Research Findings
Orientation Dynamics :
- At P/L = 1:200, this compound adopts an S-state (parallel to membrane); at P/L = 1:50, it transitions to a T-state (tilted 120°) .
- MAG2 forces this compound into an I-state (transmembrane) via lateral pressure changes, even at low P/L ratios .
Synergy Mechanisms :
- Mutating this compound’s Gly7 or Gly11 to alanine abolishes synergy with MAG2, confirming the GxxxG motif’s role .
- Heterodimer stability (-5.6 kcal/mol) exceeds homodimers (-3.1 kcal/mol for this compound-PGLa), explaining enhanced pore formation .
Biomedical Applications :
- This compound-MAG2 combinations reduce bacterial load in murine infection models by 99% at 10 µM, outperforming individual peptides .
- This compound analogues (e.g., this compound-AM1) show promise for topical use with minimal hemolysis (<5% at 25 µM) .
Notes on Terminological Clarification
- This compound vs. This compound : this compound (peptide) is distinct from this compound (poly-DL-lactide-co-glycolide), a biodegradable polymer used in sutures and drug delivery . Studies on this compound’s mechanical properties (e.g., tensile strength ~25 MPa ) are unrelated to the antimicrobial peptide this compound.
生物活性
Peptidyl-glycine-leucine-carboxyamide (PGLa) is a 21-residue antimicrobial peptide isolated from the skin secretions of the African clawed frog, Xenopus laevis. This peptide is recognized for its potent antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The biological activity of this compound is primarily attributed to its ability to disrupt microbial membranes, a mechanism that has been extensively studied through various biophysical and biochemical approaches.
Structural Characteristics
This compound exhibits a unique structural behavior depending on the lipid environment:
- In Aqueous Solutions : this compound is predominantly unstructured.
- In Anionic Lipid Environments : It adopts an alpha-helical conformation, which is crucial for its interaction with bacterial membranes .
This conformational change enhances its affinity for negatively charged lipids, which are abundant in bacterial membranes but less so in mammalian cells. The electrostatic interactions play a significant role in the selective targeting of this compound towards bacterial membranes .
The antimicrobial mechanism of this compound involves several key processes:
- Membrane Disruption : this compound can form pores in bacterial membranes, leading to cell lysis. This pore formation is supported by experimental evidence showing that this compound can induce the permeation of calcein through lipid bilayers, indicating a disruption of membrane integrity .
- Dimerization : Studies suggest that this compound can exist in dynamic equilibrium between monomeric and dimeric forms. Dimerization may enhance its antimicrobial efficacy by facilitating more effective membrane interactions .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity across various studies. The following table summarizes its efficacy against different pathogens:
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Strong | |
| Gram-negative bacteria | Strong | |
| Fungi | Moderate to strong | |
| Synergistic effects with Magainin 2 | Enhanced activity |
Case Studies
- Synergistic Effects with Magainin 2 :
- Electrostatic Interactions :
- Biophysical Studies :
常见问题
Q. What structural characteristics of PGLa contribute to its antimicrobial activity?
this compound is a 21-residue α-helical peptide with a high hydrophobic moment, enabling selective interaction with bacterial membranes. Its amphipathic structure allows surface adsorption and deeper penetration into lipid bilayers, disrupting membrane integrity. The N-terminal proline and C-terminal amidation enhance stability and charge interactions with anionic phospholipids in bacterial membranes . Mutational studies (e.g., substituting Met2 with norleucine) show minimal impact on activity, suggesting robustness in its structural design .
Q. How is this compound’s antimicrobial potency quantified in experimental settings?
Minimum inhibitory concentration (MIC) assays are standard. For E. coli, this compound exhibits MIC100 values of 2.9 ± 0.8 µM, validated via growth inhibition assays with four replicates per trial . Researchers must standardize lipid composition in model membranes (e.g., POPE/POPG mixtures) to mimic bacterial membranes and ensure reproducibility .
Advanced Research Questions
Q. How do biophysical techniques resolve conflicting models of this compound’s membrane interactions?
- Solid-state ¹⁹F-NMR : Reveals this compound’s concentration-dependent reorientation in lipid bilayers. At low peptide-to-lipid (P:L) ratios (1:200), this compound adopts a surface-aligned S-state (tilt angle ~90°). At higher ratios (≥1:50), it transitions to a tilted T-state (120°), suggesting dimerization without large aggregates .
- Molecular Dynamics (MD) Simulations : Complement NMR by modeling dimerization driven by salt bridges and hydrophobic forces. Simulations align with experimental observations of membrane thinning at P:L = 1:200, indicating early-stage synergy with peptides like Magainin 2 .
- Giant Unilamellar Vesicles (GUVs) : Demonstrate this compound’s ability to translocate into lumens without pore formation, observed via calcein leakage assays and fluorescence microscopy .
Q. What methodological strategies address discrepancies in this compound’s oligomerization and activity data?
- Cross-Validation with Multiple Techniques : Combine NMR, MD, and circular dichroism to reconcile tilt angles (e.g., 89° in simulations vs. 98° experimentally ).
- Standardized Lipid Compositions : Use POPE/POPG (3:1) bilayers to mimic Gram-negative membranes, reducing variability in MIC and membrane curvature assays .
- Synergy Studies : Co-administer this compound with Magainin 2 at 1:1 ratios to assess heterodimer formation. Synergistic MIC reductions (up to 18-fold) are linked to membrane thinning and enhanced permeabilization .
Q. How can researchers design experiments to investigate this compound’s non-antimicrobial roles, such as immune modulation?
- Transcriptomic Profiling : Use RNA-seq to identify immune-related genes (e.g., cytokines) in host cells exposed to sub-MIC this compound concentrations.
- Co-Culture Models : Study this compound’s effect on macrophage-bacteria interactions in vitro, measuring TNF-α or IL-6 secretion via ELISA .
- Contradiction Analysis : Address conflicting findings by comparing this compound’s immunomodulatory effects across cell types (e.g., epithelial vs. immune cells) and peptide purity levels .
Methodological Best Practices
Q. What controls are essential for validating this compound’s membrane-disruptive mechanisms?
- Negative Controls : Use scrambled or inactive peptide variants (e.g., pPGLc with C-terminal modifications, MIC100 = 54 ± 9 µM ).
- Leakage Assays : Monitor dye release (e.g., AF647) from GUVs to distinguish pore formation from non-destructive translocation .
- DSC/Thermal Analysis : Confirm this compound’s stability in experimental buffers (e.g., pH 7.4, 37°C) to rule out aggregation artifacts .
Q. How should researchers analyze this compound’s integration into biomedical materials like sutures?
- FTIR Spectroscopy : Detect functional group interactions (e.g., OH⁻ shifts at 3621–3867 cm⁻¹) in this compound/BGNs composite sutures .
- ICP-OES : Quantify ion release (e.g., Ca²⁺, SiO₄⁴⁻) from bioglass-coated sutures to correlate with antimicrobial efficacy .
- ANOVA/Tukey Tests : Statistically validate differences in tensile strength (e.g., 75 mg suture samples in dissolution media, p < 0.05 ).
Data Contradiction Analysis
Q. How to interpret variability in reported MIC values for this compound across studies?
- Source of Discrepancy : Differences in bacterial strains (e.g., E. coli K12 vs. clinical isolates), growth media (cation-adjusted Mueller-Hinton broth vs. LB), and endpoint criteria (MIC50 vs. MIC100) .
- Mitigation : Adopt CLSI guidelines for broth microdilution assays and report peptide purity (>95% via HPLC) to ensure comparability .
Q. Why do some studies report this compound dimerization while others observe monomeric activity?
- Concentration Thresholds : Dimerization occurs at P:L ≥ 1:50, whereas monomeric behavior dominates at lower ratios. Use isothermal titration calorimetry (ITC) to quantify dimerization constants .
- Technique Limitations : NMR detects fast-exchanging states, while MD simulations may overlook kinetic barriers. Combine both to model transient dimer interfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
